molecular formula C8H6N2O3 B1596335 2-Methoxy-6-nitrobenzonitrile CAS No. 38469-85-1

2-Methoxy-6-nitrobenzonitrile

Cat. No. B1596335
Key on ui cas rn: 38469-85-1
M. Wt: 178.14 g/mol
InChI Key: ZHJPRHIYTNVTLI-UHFFFAOYSA-N
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Patent
US09181276B2

Procedure details

2-Methoxy-6-nitrobenzonitrile (Example 129f) (10.73 g, 60.2 mmol) and pyridine hydrochloride (16.0 g, 138 mmol) were mixed together as solids under nitrogen, and then heated in a preheated oil bath at 200° C. for 40 min. After cooling to room temperature, water (200 mL) and CH2Cl2 (200 mL) were added and stirred vigorously for 1 hour. Then, the precipitated product was collected by filtration and recrystallized from water, to give 8.2 g, (83%) of 2-hydroxy-6-nitrobenzonitrile as a brown solid. 1H-NMR (400 MHz, DMSO-d6) δ 12.13 (broad s, 1H), 7.68-7.79 (m, 2H), 7.39-7.44 (m, 1H).
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:4]=1[C:5]#[N:6].Cl.N1C=CC=CC=1.O>C(Cl)Cl>[OH:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:4]=1[C:5]#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
10.73 g
Type
reactant
Smiles
COC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
16 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred vigorously for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
Then, the precipitated product was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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